![molecular formula C14H11BrN2O3 B5534338 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5534338.png)
3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a furan ring, a methoxyphenyl group, and an oxadiazole ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The brominated furan and the oxadiazole are coupled using a suitable base and solvent system.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the oxadiazole ring or the bromine substituent.
Substitution: The bromine atom on the furan ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxidized derivatives.
Reduction: Reduced products may include dehalogenated compounds or reduced oxadiazole derivatives.
Substitution: Substituted products where the bromine is replaced by the nucleophile.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with oxadiazole rings can interact with enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromofuran-2-yl)-1,2,4-oxadiazole: Lacks the methoxyphenyl group.
5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Lacks the bromofuran group.
3-(5-chlorofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole: Similar structure with chlorine instead of bromine.
Uniqueness
The presence of both the bromofuran and methoxyphenyl groups in 3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
3-(5-bromofuran-2-yl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c1-18-10-4-2-9(3-5-10)8-13-16-14(17-20-13)11-6-7-12(15)19-11/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNUIXAEVNAWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
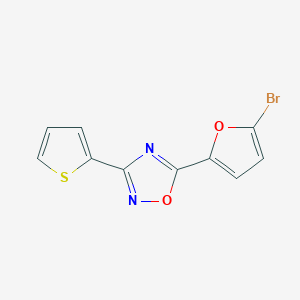
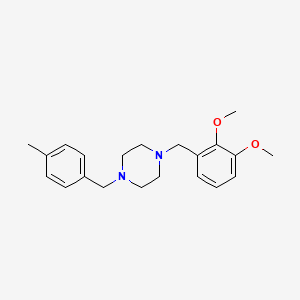
![[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B5534284.png)
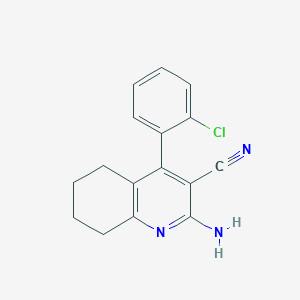
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-methylbenzamide](/img/structure/B5534304.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5534309.png)
![N-[(3S*,4R*)-4-isopropyl-1-(3-phenoxybenzoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5534315.png)
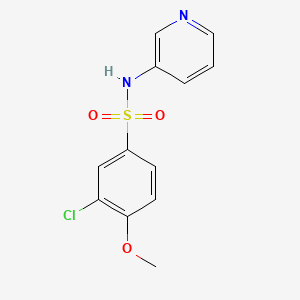
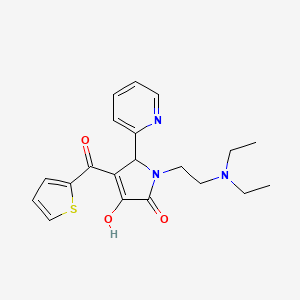
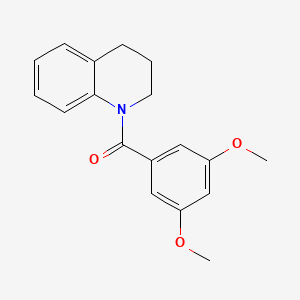
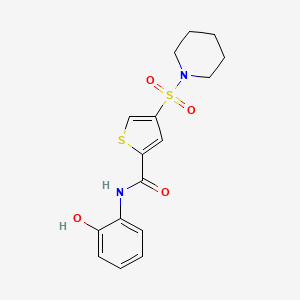
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5534358.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5534371.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-N'-(5-methyl-2-pyridinyl)sulfamide](/img/structure/B5534373.png)
